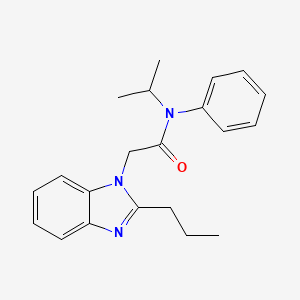![molecular formula C20H23BrClN3O3S2 B2365783 5-bromo-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride CAS No. 1215747-95-7](/img/structure/B2365783.png)
5-bromo-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, the description of a compound includes its IUPAC name, common names, and structural formula. It may also include its role or uses in industry or research.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield.Molecular Structure Analysis
This involves analyzing the compound’s molecular structure using techniques like X-ray crystallography, NMR spectroscopy, etc.Chemical Reactions Analysis
This involves studying the reactions the compound undergoes, including its reactivity, the conditions required for the reactions, and the products formed.Physical And Chemical Properties Analysis
This includes the compound’s physical properties (melting point, boiling point, solubility, etc.) and chemical properties (acidity, basicity, reactivity, etc.).科学的研究の応用
Synthetic Pathways and Derivatives
Research on related compounds highlights the broad utility of brominated and ethoxylated derivatives in synthetic chemistry. For instance, the study by Chapman et al. (1971) explored the conversion of ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate into various bromo-derivatives and their further reactions to produce tertiary amines and 2-hydroxyethylamines, showcasing the versatility of these compounds in synthesizing pharmacologically active molecules (Chapman, N., Clarke, K., Gore, B., & Sharma, K., 1971). Similarly, Kinoshita et al. (1987) detailed the synthesis of 2,3-dihydro-7H-thiazolo[3,2-a]pyrimidin-7-ones from 2-amino-2-thiazoline and acetylene carboxylates, highlighting a pathway that could be relevant for derivatives of the chemical , given their structural similarities (Kinoshita, T., Ueshima, Y., Saitoh, K., Yoshida, Y., & Furukawa, S., 1987).
Pharmacological Activities
Research into structurally similar compounds has indicated potential pharmacological applications. Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl derivatives with anti-inflammatory and analgesic properties, suggesting that derivatives of the chemical could also possess similar bioactivities. Their work demonstrates the potential of these compounds in medicinal chemistry, especially as COX inhibitors with significant anti-inflammatory and analgesic activities (Abu‐Hashem, A., Al-Hussain, S., & Zaki, M., 2020).
Antimicrobial Applications
D. Sahin et al. (2012) explored the antimicrobial potential of 1,2,4-triazole derivatives containing a morpholine moiety, suggesting that the compound , due to its structural features, may also be applicable in the development of new antimicrobial agents. Their research underlines the significance of incorporating morpholine and other heterocycles into molecules to enhance their antimicrobial efficacy (Sahin, D., Bayrak, H., Demirbaş, A., Demirbas, N., & Karaoglu, S., 2012).
Safety And Hazards
This involves detailing the compound’s toxicity, environmental impact, handling precautions, and disposal methods.
将来の方向性
This could involve potential applications, ongoing research, and areas where further study is needed.
Please consult a chemistry professional or a reliable database for specific information about this compound. Remember to always handle chemicals safely and responsibly.
特性
IUPAC Name |
5-bromo-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)thiophene-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrN3O3S2.ClH/c1-2-27-14-4-3-5-15-18(14)22-20(29-15)24(9-8-23-10-12-26-13-11-23)19(25)16-6-7-17(21)28-16;/h3-7H,2,8-13H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSKMPPOAWDZXNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CCN3CCOCC3)C(=O)C4=CC=C(S4)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrClN3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methoxyphenyl)-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2365700.png)
![Tert-butyl N-[1-(aminomethyl)-4,4-difluorocyclohexyl]carbamate](/img/structure/B2365702.png)
![N-((1E)-2-indol-3-yl-1-azavinyl)-2-{[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B2365706.png)
![(11Z)-N-(2-methoxyphenyl)-11-[(3-methoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2365708.png)
![(E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1-morpholino-2-propen-1-one](/img/structure/B2365709.png)
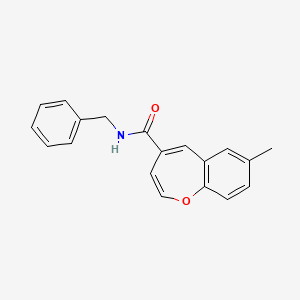
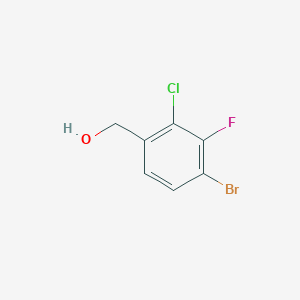
![[3-(Methylsulfonimidoyl)cyclobutyl]methanamine;dihydrochloride](/img/structure/B2365712.png)
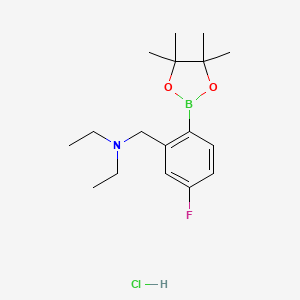
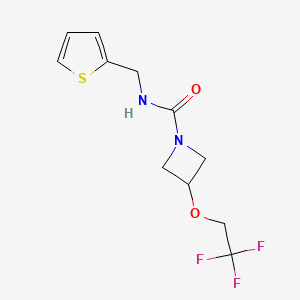
![[4-(Methylsulfanyl)phenyl]methanamine hydrochloride](/img/no-structure.png)
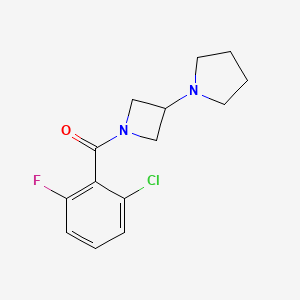
![2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2365721.png)
